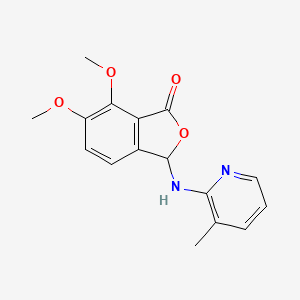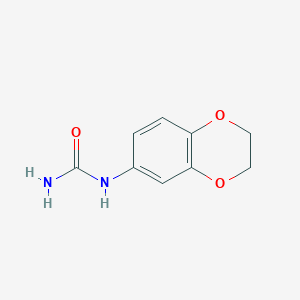
(2,3-Dihydro-1,4-benzodioxin-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2,3-Dihydro-1,4-benzodioxin-6-yl)urea” is a compound with the CAS Number: 554408-58-1 . It has a molecular weight of 194.19 . The compound is stored at room temperature and comes in the form of a powder . It is used in the synthesis of new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework .
Synthesis Analysis
The synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The compound has been used in the synthesis of new antibacterial compounds . The reaction involved the use of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . The resulting product was then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Physical And Chemical Properties Analysis
“(2,3-Dihydro-1,4-benzodioxin-6-yl)urea” is a powder that is stored at room temperature . It has a molecular weight of 194.19 . The compound’s structures were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Applications De Recherche Scientifique
Anticancer Activity
The compound N-(3,4-dihydro-2,2,4,4-tetramethyl-2H-1-benzothiopyran-6-yl)-N′-(4-nitrophenyl)thiourea [NSC 726189] has exhibited strong anticancer activity across several assays and cell lines, suggesting potential for clinical trials in kidney cancer treatment. Its significant efficacy without notable toxicity in animal studies hints at a metabolite being the active agent. This leads to the synthesis of a primary metabolite, highlighting the potential of derivatives of (2,3-Dihydro-1,4-benzodioxin-6-yl)urea in cancer therapeutics (Nammalwar et al., 2010).
Antimicrobial and Antifungal Properties
Novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives demonstrated promising antimicrobial activity against Gram-positive and Gram-negative bacterial strains and moderate to good antifungal efficacy. The study underscores the potential of (2,3-Dihydro-1,4-benzodioxin-6-yl)urea derivatives as antimicrobial and antifungal agents, contributing to the development of new therapeutics (Shankar et al., 2017).
Enzyme Inhibition for Disease Treatment
The discovery and characterization of R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea as a new class of Histone Deacetylase (HDAC) Class III inhibitor showcases potent antiproliferative activity against various cancer cell lines. This compound, representing a novel class of SIRT inhibitors, opens new avenues in the medicinal chemistry of HDAC inhibitors for cancer treatment (Schnekenburger et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds have been found to targetHeat shock protein HSP 90-beta and Heat shock protein HSP 90-alpha .
Mode of Action
It’s known that sulfonamides, a class of compounds to which this compound is related, inhibit the synthesis of folic acid in bacteria by blocking the enzyme folate synthetase .
Biochemical Pathways
It’s known that the inhibition of folic acid synthesis by sulfonamides leads to a blockage in the production of purines .
Pharmacokinetics
It’s known that peroral sulfonamides are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .
Result of Action
It’s known that sulfonamides have a broad spectrum of antibacterial action .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Orientations Futures
The compound has been used in the synthesis of new antibacterial compounds . Given its potential in this area, future research could explore its efficacy against other bacterial strains and its potential use in the development of new antibiotics. Additionally, the compound’s safety profile and cytotoxicity could be further investigated to ensure its safe use in medical applications.
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-9(12)11-6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4H2,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJYTNSDHAFJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-Dihydroxyphenyl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone](/img/structure/B2986716.png)
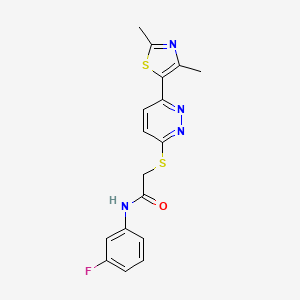
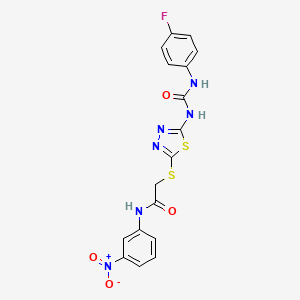

![Ethyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2986724.png)
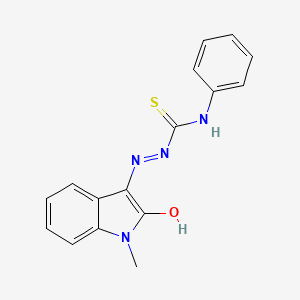
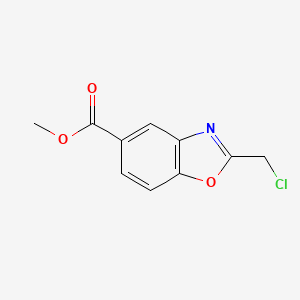
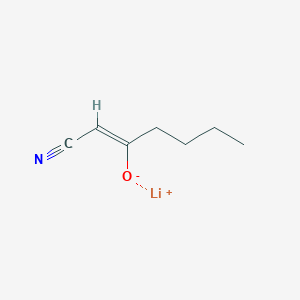
![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2986732.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2986734.png)
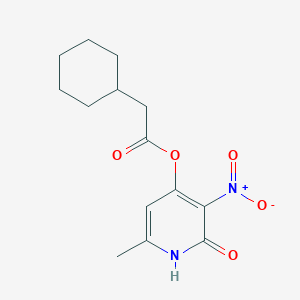
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-phenylisoxazole-3-carboxylate](/img/structure/B2986736.png)
